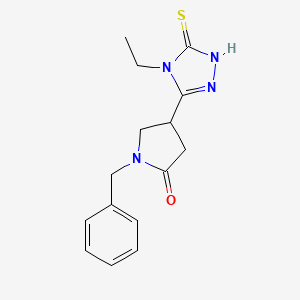
1-benzyl-4-(4-ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one
Übersicht
Beschreibung
The compound “1-benzyl-4-(4-ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one” is a complex organic molecule that contains several functional groups including a benzyl group, an ethyl group, a sulfanylidene group, a 1,2,4-triazole ring, and a pyrrolidin-2-one ring . These functional groups could potentially give the compound a variety of chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a 1,2,4-triazole ring and a pyrrolidin-2-one ring suggests that the compound could have interesting structural properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the sulfanylidene group might make the compound susceptible to oxidation, while the 1,2,4-triazole ring could potentially participate in various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. Unfortunately, without specific experimental data, it’s difficult to provide a detailed analysis of these properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- This compound has been synthesized through various chemical reactions, contributing to the development of tricyclic products containing heterocycles like 1,4-benzodioxane, 1,2,4-triazole, and 1,3,4-oxadiazole (Vardanyan et al., 2021).
- Its derivatives have been synthesized for various chemical studies, including the preparation of Schiff and Mannich bases from Isatin derivatives, indicating its versatility in organic synthesis (Bekircan & Bektaş, 2008).
- The compound and its closely related derivatives have been studied for their crystal structure, providing insights into their molecular arrangements and interactions (Chinthal et al., 2020).
Biological Activities
- Research has been conducted on the synthesis of hybrid molecules containing tryptamine moiety, indicating potential biological activities of these compounds (Bektaş et al., 2010).
- The compound's derivatives have been evaluated for their anticancer activity, showcasing its application in medicinal chemistry (Bekircan et al., 2008).
- Its S-substituted derivatives have been synthesized and screened for antioxidant activity, highlighting its potential in pharmacology (Tumosienė et al., 2014).
Molecular Studies
- The compound has been used in studies involving molecular docking and biological evaluation, indicating its relevance in biochemistry and drug discovery (Fathima et al., 2021).
- Synthesis and transformation studies involving pyrrole- and 1,2,4-triazole-containing ensembles have been carried out, showing its application in the synthesis of novel compounds (Funt et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-benzyl-4-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-2-19-14(16-17-15(19)21)12-8-13(20)18(10-12)9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTXOUVPRWENHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2CC(=O)N(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


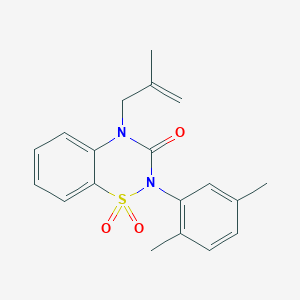
![3-benzyl-2-[(cyclobutylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6455892.png)
![ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate](/img/structure/B6455899.png)
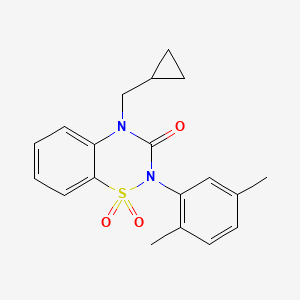
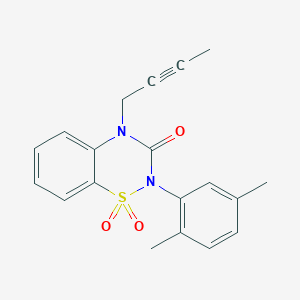
![2-[(1S,9R,11R,12R)-10,14,17-trimethyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl]phenol](/img/structure/B6455922.png)
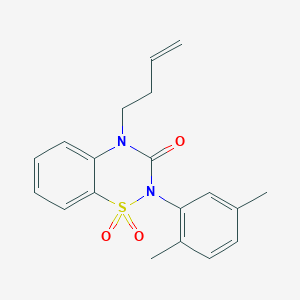
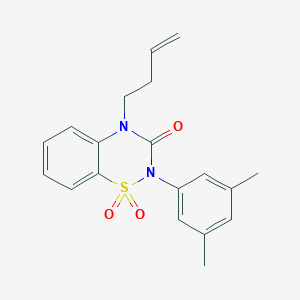
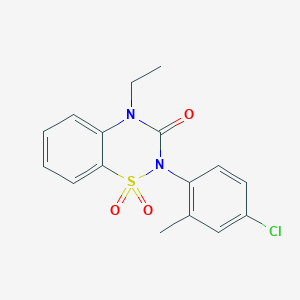
![ethyl 1-{[(4-chloro-2-fluorophenyl)carbamoyl]methyl}-7-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6455945.png)
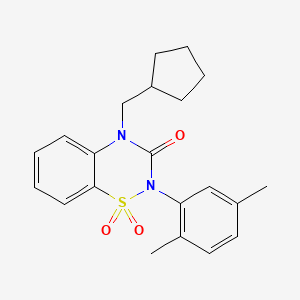
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]benzamide](/img/structure/B6455967.png)
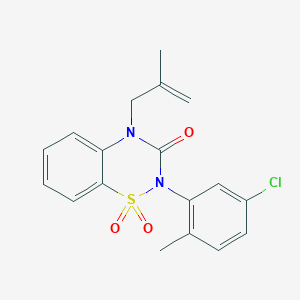
![ethyl 2-[2-(3,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B6455979.png)
